
2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is a chemical compound primarily used as a pharmaceutical intermediate. This compound is part of the pyrimidine family, which is known for its significant role in various biochemical processes. The compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to a tetrahydropyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride typically involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The process requires careful handling due to the reactivity of chlorosulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid form.
化学反应分析
Types of Reactions: 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild to moderate conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used under controlled conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Alcohol Derivatives: Formed through substitution reactions with alcohols.
科学研究应用
2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and other biochemical processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity makes it a valuable tool in the study of enzyme inhibition and protein modification.
相似化合物的比较
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: A closely related compound with similar reactivity and applications.
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: Another derivative with slight structural modifications.
Uniqueness: 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is unique due to its specific propyl group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can affect its applications in various fields.
属性
分子式 |
C7H9ClN2O4S |
|---|---|
分子量 |
252.68 g/mol |
IUPAC 名称 |
2,4-dioxo-1-propylpyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O4S/c1-2-3-10-4-5(15(8,13)14)6(11)9-7(10)12/h4H,2-3H2,1H3,(H,9,11,12) |
InChI 键 |
HOTYVQTYURSAHO-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C(=O)NC1=O)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


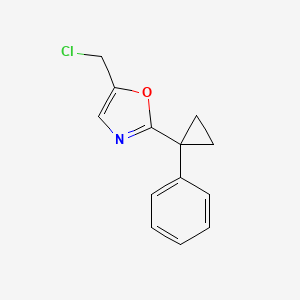
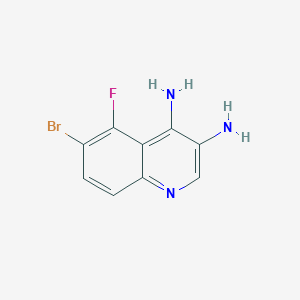
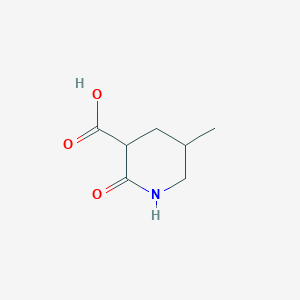
![2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13221972.png)
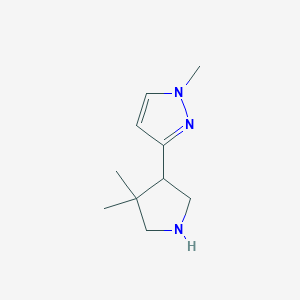
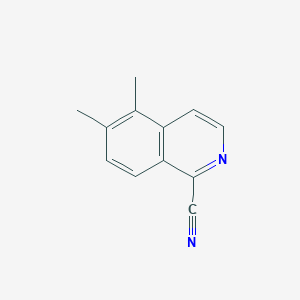
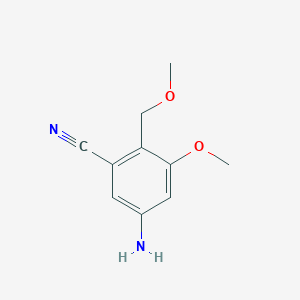
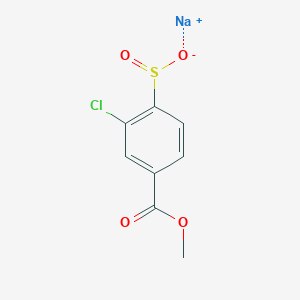
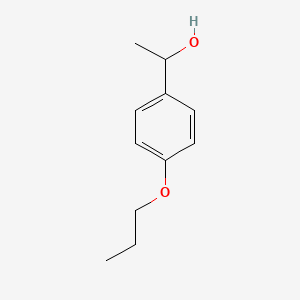
![8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13222004.png)
![4-[(1-Cyclopropylethyl)amino]butan-2-ol](/img/structure/B13222021.png)



